Cas no 1556219-70-5 (Ethyl 2-cyclopropyl-2,2-difluoroacetate)

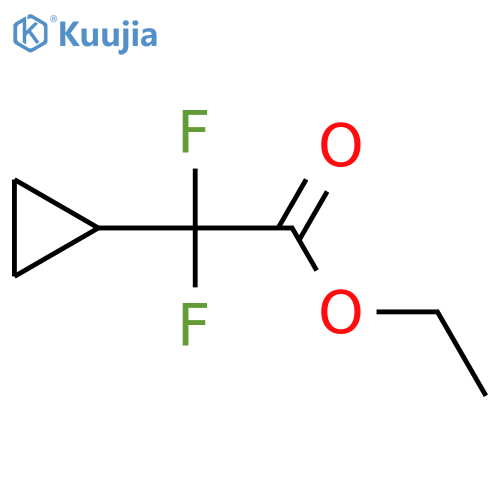

1556219-70-5 structure

商品名:Ethyl 2-cyclopropyl-2,2-difluoroacetate

CAS番号:1556219-70-5

MF:C7H10F2O2

メガワット:164.149909496307

CID:4779632

Ethyl 2-cyclopropyl-2,2-difluoroacetate 化学的及び物理的性質

名前と識別子

-

- ethyl 2-cyclopropyl-2,2-difluoroacetate

- Ethyl 2-cyclopropyl-2,2-difluoroacetate

-

- インチ: 1S/C7H10F2O2/c1-2-11-6(10)7(8,9)5-3-4-5/h5H,2-4H2,1H3

- InChIKey: JPJCZLPALXUOFT-UHFFFAOYSA-N

- ほほえんだ: FC(C(=O)OCC)(C1CC1)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 4

- 複雑さ: 164

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 26.3

Ethyl 2-cyclopropyl-2,2-difluoroacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD01479-1g |

ethyl 2-cyclopropyl-2,2-difluoroacetate |

1556219-70-5 | 95 | 1g |

$700 | 2023-04-02 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD01479-5g |

ethyl 2-cyclopropyl-2,2-difluoroacetate |

1556219-70-5 | 95% | 5g |

$2100 | 2023-09-07 | |

| Chemenu | CM329590-10g |

ethyl 2-cyclopropyl-2,2-difluoroacetate |

1556219-70-5 | 95% | 10g |

$3864 | 2021-08-18 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD01479-5g |

ethyl 2-cyclopropyl-2,2-difluoroacetate |

1556219-70-5 | 95 | 5g |

$2100 | 2023-04-02 | |

| Chemenu | CM329590-10g |

ethyl 2-cyclopropyl-2,2-difluoroacetate |

1556219-70-5 | 95% | 10g |

$3864 | 2023-02-17 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD01479-1g |

ethyl 2-cyclopropyl-2,2-difluoroacetate |

1556219-70-5 | 95% | 1g |

$700 | 2023-09-07 |

Ethyl 2-cyclopropyl-2,2-difluoroacetate 関連文献

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

1556219-70-5 (Ethyl 2-cyclopropyl-2,2-difluoroacetate) 関連製品

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 57707-64-9(2-azidoacetonitrile)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量